6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired triazolopyridine compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 6-chloro-1-formyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
Reduction: Formation of 6-chloro-1-methyl-1,2-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine.
Substitution: Formation of 6-amino-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other triazolopyridine derivatives:
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different ring fusion, leading to variations in biological activity.
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-d]pyridine:
1-Methyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Lacks the chlorine substituent, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-1-methyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-2-6(7)8-3-4(5)9-10-11/h2-3H,1H3 |
InChI Key |
QPTRPOAVWGNIMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=NC=C2N=N1)Cl |
Origin of Product |
United States |
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